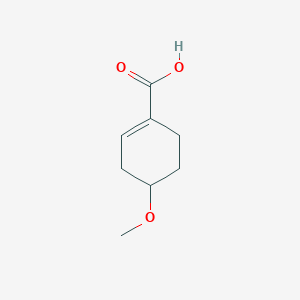![molecular formula C3H11NNaO9P3 B8232799 sodium;[bis(phosphonomethyl)amino]methyl-hydroxyphosphinate](/img/structure/B8232799.png)
sodium;[bis(phosphonomethyl)amino]methyl-hydroxyphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;[bis(phosphonomethyl)amino]methyl-hydroxyphosphinate is a complex organophosphorus compound. It is known for its strong chelating properties and is widely used in various industrial and scientific applications. The compound is characterized by its ability to form stable complexes with metal ions, making it valuable in water treatment, agriculture, and other fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[bis(phosphonomethyl)amino]methyl-hydroxyphosphinate typically involves the reaction of diethylenetriamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Reaction of diethylenetriamine with formaldehyde: This step involves the formation of an intermediate compound.
Reaction with phosphorous acid: The intermediate is then reacted with phosphorous acid to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled temperature and pressure conditions. The process involves continuous monitoring to ensure the purity and quality of the final product. The compound is then purified and dried before being packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
Sodium;[bis(phosphonomethyl)amino]methyl-hydroxyphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reducing agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution reactions: These reactions often involve halogenating agents or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of phosphonic acids, while reduction may yield phosphine derivatives.
Scientific Research Applications
Sodium;[bis(phosphonomethyl)amino]methyl-hydroxyphosphinate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent in various chemical reactions and processes.
Biology: The compound is used in studies involving metal ion transport and sequestration.
Industry: The compound is used in water treatment, agriculture, and as a corrosion inhibitor in various industrial processes
Mechanism of Action
The mechanism of action of sodium;[bis(phosphonomethyl)amino]methyl-hydroxyphosphinate involves its ability to form stable complexes with metal ions. This chelation process involves the coordination of the phosphonate groups with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. The molecular targets include various metal ions, and the pathways involved are primarily related to metal ion transport and sequestration .
Comparison with Similar Compounds
Similar Compounds
- Diethylenetriaminepenta(methylenephosphonic acid) sodium salt
- Ethylenediaminetetra(methylenephosphonic acid) sodium salt
- Nitrilotri(methylenephosphonic acid) sodium salt
Uniqueness
Sodium;[bis(phosphonomethyl)amino]methyl-hydroxyphosphinate is unique due to its specific structure, which allows for the formation of highly stable complexes with metal ions. This makes it particularly effective in applications requiring strong chelation properties, such as water treatment and corrosion inhibition .
Properties
IUPAC Name |
sodium;[bis(phosphonomethyl)amino]methyl-hydroxyphosphinate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H12NO9P3.Na/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUMDGGJOOTRBS-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N(CP(=O)(O)O)CP(=O)(O)[O-])P(=O)(O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(N(CP(=O)(O)O)CP(=O)(O)[O-])P(=O)(O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11NNaO9P3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
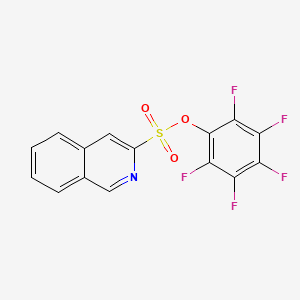
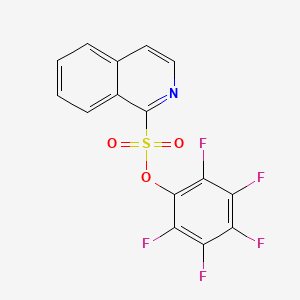
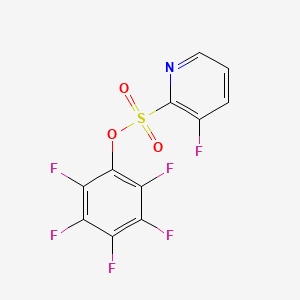
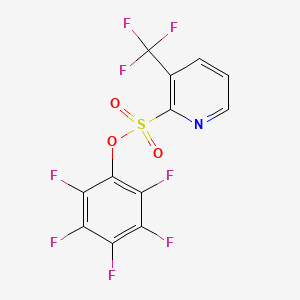
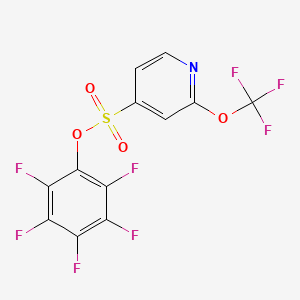
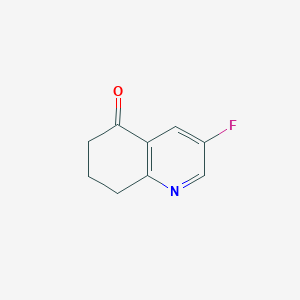
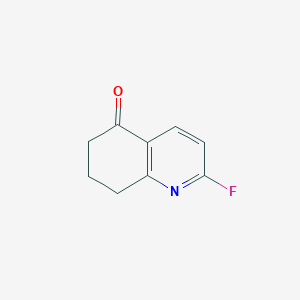
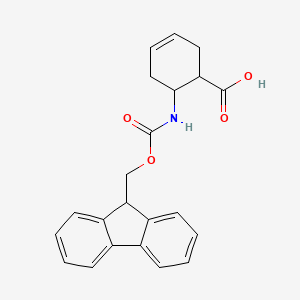

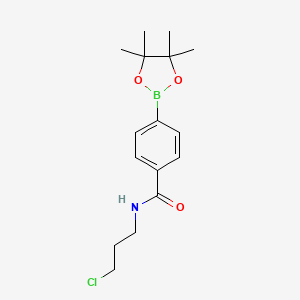
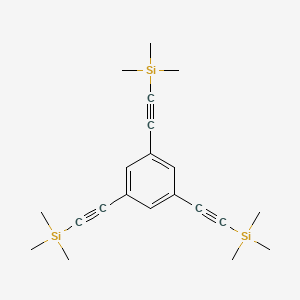
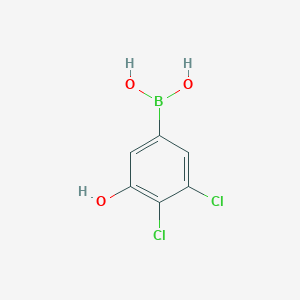
![(S)-2-Phenyl-6-(trifluoromethyl)-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B8232825.png)
